6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine
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Overview
Description
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions usually involve moderate to high yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Uniqueness
6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine is unique due to its fused imidazo-pyridazine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-yl-2-phenylhydrazine |
InChI |
InChI=1S/C12H11N5/c1-2-4-10(5-3-1)14-15-11-6-7-12-13-8-9-17(12)16-11/h1-9,14H,(H,15,16) |
InChI Key |
GDHQTKBLJIFQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NN3C=CN=C3C=C2 |
Origin of Product |
United States |
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